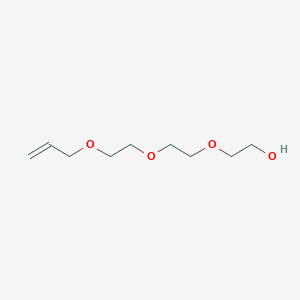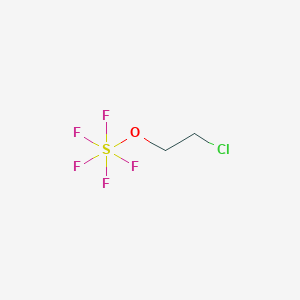
2-(2-(2-烯丙氧基-乙氧基)-乙氧基)-乙醇
描述
“2-(2-(2-Allyloxy-ethoxy)-ethoxy)-ethanol” is a type of 1-propenyl ether bearing free hydroxyl groups . These are often used as reactive diluents for photopolymerizable systems with enhanced reactivity or intermediates for the synthesis of hybrid monomers for special applications .
Synthesis Analysis
The synthesis of such compounds is often achieved through the ruthenium complexes-catalyzed isomerization of allyl ethers under solvent-free conditions . This method is considered atom-economical and environmentally sustainable .Chemical Reactions Analysis
The key chemical reaction involved in the production of such compounds is the isomerization of allyl ethers, catalyzed by ruthenium complexes . The reaction conditions and limitations for the highly productive and selective synthesis of model 4- (1-propenyloxy)butan-1-ol have been investigated .科学研究应用
乙醇脱水中的催化活性
乙醇在各种氧化铝和硅铝催化剂上的脱水反应导致大量生产乙烯,这是一种重要的工业化合物。催化活性受不同的氧化铝相 (γ-, δ-, θ-Al₂O₃) 和 Na⁺ 和 Cl⁻ 等杂质的影响。这些氧化铝催化剂促进了乙醇向乙烯的高选择性转化,特别是在 623 K 左右的温度下。乙醇在这些催化剂上的路易斯酸碱对位点上解离吸附,形成活性中间体乙氧基物质,这对于二乙醚和乙烯的生产至关重要 (Phung et al., 2014).
在负载型金催化剂上乙醇吸附和反应中的作用
负载在各种氧化物和碳 Norit 上的金纳米颗粒增强了乙氧基物质的形成,乙氧基物质是乙醇反应中的一个关键中间体。这些催化剂主要催化乙醇脱氢生成氢和乙醛。有趣的是,负载的金颗粒表现出不同的反应性,这取决于氧化物载体,其中 Au/Al₂O₃ 主要生成乙烯和二甲醚 (Gazsi et al., 2011).
乙醇在金表面的转化
金表面,特别是那些含有含氧纳米颗粒的金表面,能够将乙醇转化为乙醛、乙酸乙酯、乙酸和乙烯酮等羰基化合物。这些产物的分布很大程度上取决于表面氧覆盖率。这种转化中的关键反应中间体包括乙氧基和乙酸根,其中乙氧基是乙醛的前体,随后氧化为乙酸根 (Liu et al., 2009).
乙醇在 Au/TiO₂ 催化下的氧化
Au/TiO₂ 催化剂在乙醇的氧化中起着至关重要的作用。这些催化剂导致形成乙氧基,乙氧基在高达 300°C 的温度下稳定,促进乙醇脱水生成乙烯。此外,金的存在显着增强了反应,导致在比单独使用二氧化钛更低的温度下完全氧化乙醇 (Nuhu, 2011).
作用机制
未来方向
The use of homogeneous catalysis with soluble transition metal complexes for the fine chemical, chemical specialties, pharmaceutical, and polymer production is rapidly expanding . Therefore, compounds like “2-(2-(2-Allyloxy-ethoxy)-ethoxy)-ethanol” may find increased usage in these areas in the future.
属性
IUPAC Name |
2-[2-(2-prop-2-enoxyethoxy)ethoxy]ethanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18O4/c1-2-4-11-6-8-13-9-7-12-5-3-10/h2,10H,1,3-9H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFUXCENAHWMURC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOCCOCCOCCO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70441022 | |
| Record name | 2-(2-(2-allyloxy-ethoxy)-ethoxy)-ethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70441022 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-(2-Allyloxy-ethoxy)-ethoxy)-ethanol | |
CAS RN |
26150-05-0 | |
| Record name | 2-(2-(2-allyloxy-ethoxy)-ethoxy)-ethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70441022 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details


Synthesis routes and methods II
Procedure details


Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![[(2R,3S,4R,5R,6S)-3,4,6-triacetyloxy-5-aminooxan-2-yl]methyl acetate](/img/structure/B3120192.png)








